molecular formula C11H10N2O B3048249 2-(2-Oxopyrrolidin-1-yl)benzonitrile CAS No. 16240-73-6

2-(2-Oxopyrrolidin-1-yl)benzonitrile

Cat. No. B3048249
CAS RN: 16240-73-6
M. Wt: 186.21 g/mol
InChI Key: JGHOSOKCMDOIKM-UHFFFAOYSA-N
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Description

“2-(2-Oxopyrrolidin-1-yl)benzonitrile” is an organic compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The compound is also known as OPBN.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

A derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has been explored for its potential as a selective androgen receptor modulator (SARM). SARMs exhibit anabolic effects on muscles and the central nervous system (CNS) while having neutral effects on the prostate. Modifications to the 5-oxopyrrolidine ring have resulted in compounds with strong androgen receptor (AR) binding affinity, improved metabolic stabilities, and ideal SARM profiles in various assays, showing promise for clinical applications (Aikawa et al., 2017).

Antiepileptic Agent Development

Another derivative, perampanel, has been identified as a novel, orally active, noncompetitive AMPA-receptor antagonist with significant antiseizure activity in rodent models of epilepsy. This compound is in development for the treatment of refractory partial-onset seizures, highlighting its potential in the pharmaceutical industry for neurological disorders (Hanada et al., 2011).

Material Science and Catalysis

In material science, derivatives have been used in synthesizing metal(II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water, demonstrating the compound's versatility in developing sustainable energy solutions (Gao et al., 2014).

Anticancer Research

Compounds derived from 2-(2-Oxopyrrolidin-1-yl)benzonitrile have shown potential anticancer activity against U937 human monocytic cells. The ligand constructs and their cobalt(II) complexes were established through various spectroscopic and structural methods, highlighting their role in the development of new therapeutic agents (Bera et al., 2021).

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHOSOKCMDOIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312889
Record name 2-(2-oxopyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16240-73-6
Record name NSC263844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-oxopyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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